5-磺酰氧甲基糠醛钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

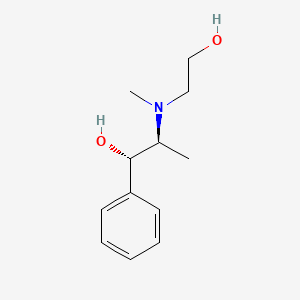

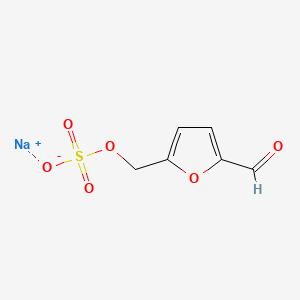

5-Sulfooxymethylfurfural Sodium Salt, also known as 5-[(Sulfooxy)methyl]-2-furancarboxaldehyde Sodium Salt or SMF, is a chemical compound with the molecular formula C6H5NaO6S and a molecular weight of 228.16 . It is primarily used for research purposes .

Molecular Structure Analysis

The molecular structure of 5-Sulfooxymethylfurfural Sodium Salt consists of a furan ring with a sulfooxy methyl group and a formyl group attached to it . The InChI string representation of the molecule isInChI=1S/C6H6O6S/c7-3-5-1-2-6 (12-5)4-11-13 (8,9)10/h1-3H,4H2, (H,8,9,10) . Chemical Reactions Analysis

While specific chemical reactions involving 5-Sulfooxymethylfurfural Sodium Salt are not detailed in the search results, it’s known that 5-Hydroxymethylfurfural (HMF) can be transformed into a range of industrially useful derivatives, such as 2,5-diformylfuran (DFF), through various catalytic routes .Physical and Chemical Properties Analysis

5-Sulfooxymethylfurfural Sodium Salt is a solid compound with a melting point of 91-93°C (dec.) . It is soluble in DMSO, Methanol, and Water . The compound has a carbon content of 31.59%, a hydrogen content of 2.21%, and a sodium content of 10.8% .科学研究应用

肾毒性研究

5-磺酰氧甲基糠醛 (SMF): ,5-羟甲基糠醛 (HMF) 的代谢产物,已对其肾毒性效应进行了研究。 研究表明,高剂量的 SMF 会对小鼠近端肾小管造成严重损伤,导致死亡 . 该化合物是研究食品加工副产品及其代谢物对肾脏健康毒理学影响的模型。

有机阴离子转运蛋白研究

SMF 已被发现与肾脏有机阴离子转运蛋白 OAT1 和 OAT3 相互作用。 这些转运蛋白介导 SMF 的细胞积累,这有助于其肾毒性特征 . 了解这种相互作用对于制定减轻肾脏毒性物质积累的策略至关重要。

食品基因毒性物质的生物活化

磺基转移酶在食品基因毒性物质(如 HMF 及其衍生物,包括 SMF)的生物活化中的作用是一个重要的研究领域。 研究表明,这些化合物可以形成与 DNA 反应的致突变性硫酸酯,这对食品安全和人类健康有影响 .

生物基表面活性剂的开发

SMF 衍生物因其作为生物基表面活性剂的潜力而正在被探索。 SMF 的化学结构允许创建两亲分子,可以用作从化石资源中提取的传统表面活性剂的环保替代品 .

毒代动力学和代谢

关于 SMF 的研究也扩展到毒代动力学和代谢,特别是在其从 HMF 形成的背景下。 研究已经检查了代谢途径以及与长期暴露于 SMF 相关的潜在健康风险,特别是与食品中 SMF 的存在有关 .

化学合成和催化

SMF 的合成涉及在酸性或碱性条件下的反应,这些反应可以针对工业规模生产进行优化。 该过程是化学合成和催化领域的重要组成部分,其中 SMF 可以作为各种化学转化的中间体 .

作用机制

- Primary Targets : SMF is derived from 5-Hydroxymethylfurfural (HMF), an intermediate product in the Maillard reaction—a series of non-enzymatic reactions triggered during cooking or sterilization of foods containing reducing sugars and amino acids .

- Resulting Changes : This activation may lead to mutagenic effects, as SMF induces dose-dependent increases in His+ revertants in Salmonella typhimurium TA100. Ascorbic acid inhibits its mutagenicity .

- Skin Tumor Initiating Activity : Topically applied SMF derivatives (sulfooxymethyl and chloromethyl) exhibit higher skin tumor initiating activity than the parent HMF compound .

Target of Action

Mode of Action

生化分析

Biochemical Properties

It is known that it is an important intermediate in organic synthesis

Cellular Effects

It has been reported that its parent compound, 5-hydroxymethylfurfural, can cause damage to proximal tubules in mice when administered at high doses

Molecular Mechanism

It is known to be an important intermediate in organic synthesis

Dosage Effects in Animal Models

In animal models, it has been reported that the parent compound, 5-hydroxymethylfurfural, can cause massive damage to proximal tubules in mice when administered at a dosage of 250 mg/kg . At lower dosages, tubules were also the major target of toxicity, with regeneration and atypical hyperplasia occurring at later periods

属性

IUPAC Name |

sodium;(5-formylfuran-2-yl)methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6S.Na/c7-3-5-1-2-6(12-5)4-11-13(8,9)10;/h1-3H,4H2,(H,8,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRGQDPJPVHDGB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)COS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-CHLORO-3-[4-(TRIFLUOROMETHYL)PHENYL]ISOXAZOLE](/img/no-structure.png)